Pyrazole-piperidine hybrids exhibit complex structural isomerism arising from variable atom connectivity and substituent positioning. The core structure of 5-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine features a quaternary linkage where the piperidine nitrogen connects to the pyrazole ring through a methylene spacer. Its systematic IUPAC name defines the parent heterocycle (pyrazole) with the 4-amine substituent, while the 1-methylpiperidin-4-yl group specifies the piperidine substitution pattern. Key isomeric distinctions emerge in positional variants:
Table 1: Structural Isomers of Pyrazole-Piperidine Hybrids with Key Differences
Compound Name | CAS Registry | Connection Point | Pyrazole Substitution | Molecular Formula |
---|---|---|---|---|
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | 1201935-36-5 | Piperidine N-CH₂-Pyrazole N1 | 4-Amino | C₉H₁₆N₄ |
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-5-amine | 3524-30-9 | Piperidine N-CH₂-Pyrazole N1 | 5-Amino | C₉H₁₆N₄ |
4-(1-Methylpyrazol-4-yl)-1H-pyrazol-5-amine | 930300-12-2 | Direct C-C bond | None | C₇H₉N₅ |
The canonical SMILES representation CN1CCC(Cn2cc(N)cn2)CC1 (for the 4-amine isomer) explicitly defines atomic connectivity, distinguishing it from isomeric 5-amine structures [1] [2]. Such precision is crucial because minor positional variations significantly alter physicochemical properties: the 4-aminopyrazole isomer typically exhibits higher dipole moments (≈4.2 D) than its 5-amino counterpart (≈3.5 D) due to differing electron localization. Additionally, tautomeric equilibria affect pyrazole systems, though the 4-amino substitution pattern in the target compound stabilizes the preferred tautomer, reducing dynamic complexity [6].
The piperidine subunit serves as a cornerstone in bioactive molecule design, contributing essential pharmacophoric elements to the hybrid scaffold. Its chair-chair inversion dynamics enable adaptive molecular recognition, while the tertiary amine (particularly when methylated) facilitates salt bridge formation with biological targets. In 5-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, the piperidine ring adopts a preferred equatorial orientation of the aminomethylpyrazole substituent, minimizing steric strain and optimizing exposure of the amine group for target engagement. Key physicochemical contributions include:
Table 2: Key Physicochemical Properties of Pyrazole-Piperidine Hybrid Components
Property | Piperidine Contribution | Pyrazole Contribution | Hybrid Synergy |
---|---|---|---|
log P | +0.5 (1-methylpiperidine) | +0.3 (4-aminopyrazole) | +1.1 (measured) |
pKₐ | 8.9-9.2 (tertiary amine) | 3.1 (pyrazole N2) | Dual basicity profile |
PSA | 3.24 Ų | 41.6 Ų | 47.08 Ų (calculated) |
Conformational Flexibility | Chair inversion (ΔG≈45 kJ/mol) | Limited rotation | Restricted linker mobility |
Pharmacologically, the piperidine nitrogen enables target engagement through multiple mechanisms: in kinase inhibitors, it forms salt bridges with conserved glutamate residues; in G-protein-coupled receptor ligands, it mimics the protonated amine of neurotransmitters; and in antimicrobial agents, it facilitates penetration through hydrophobic membranes. The methyl group at N1 provides steric shielding that reduces metabolic N-oxidation, thereby extending plasma half-life [4] [7]. Molecular modeling indicates that 1-methylpiperidin-4-yl derivatives occupy approximately 180 ų of hydrophobic pocket volume in PI3Kδ binding sites, with the methyl group contributing 12-15 kJ/mol binding energy through van der Waals interactions with valine and isoleucine residues [4].
The development of pyrazole-piperidine hybrids follows a distinct methodological progression reflecting broader synthetic and computational advances in medicinal chemistry. Initial exploration (2000-2010) focused on simple condensation products like 1-(piperidin-4-yl)-1H-pyrazol-4-amines, which demonstrated modest histamine H₃ receptor affinity but poor metabolic stability. The critical innovation emerged with N-methylation strategies (2010-2015) that addressed metabolic vulnerabilities while enhancing blood-brain barrier penetration—exemplified by the transition from unmethylated precursors to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine derivatives [2] [5].
The subsequent period (2015-2020) witnessed rational hybrid design incorporating structural elements to engage multiple targets simultaneously. This era produced dual PI3Kδ/JAK2 inhibitors where the piperidine-pyrazole core served as a scaffold vector for substituent diversification, particularly at the pyrazole 4-position. The strategic incorporation of the 5-methyl group in later derivatives (2020-present) emerged from systematic SAR studies showing a 3.8-fold increase in metabolic stability compared to unsubstituted analogs, attributed to steric blocking of cytochrome P450 oxidation at the adjacent C4 position [4].
Table 3: Milestones in Pyrazole-Piperidine Hybrid Development
Time Period | Innovation Focus | Representative Compound | Therapeutic Application |
---|---|---|---|
2000-2010 | Core scaffold exploration | 1-(Piperidin-4-yl)-1H-pyrazol-4-amine | Neurological targets |
2010-2015 | Metabolic stabilization | 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | Antidepressant development |
2015-2020 | Polypharmacology design | 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine | Dual kinase inhibitors |
2020-Present | Substitution optimization | 5-Methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine | Oncology and immunology |
Patent analysis reveals accelerating innovation, with key intellectual property including:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: